molecular formula C14H18N2O3 B4965842 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine

3,5-dimethyl-1-(4-nitrobenzoyl)piperidine

Cat. No. B4965842
M. Wt: 262.30 g/mol
InChI Key: OFXPUIWVHDYKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(4-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of piperidines. It has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine involves its ability to inhibit certain enzymes, such as acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which may have potential therapeutic applications in the treatment of diseases such as Alzheimer's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine include its ability to inhibit certain enzymes, such as acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which may have potential therapeutic applications in the treatment of diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine in lab experiments include its ability to inhibit certain enzymes, such as acetylcholinesterase, which may have potential therapeutic applications in the treatment of diseases such as Alzheimer's. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For research involving 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine include further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, research may focus on the development of new compounds based on the structure of 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine with improved properties for use in scientific research.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-(4-nitrobenzoyl)piperidine involves the reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base, followed by the addition of 3,5-dimethyl-2-nitrobenzaldehyde. The resulting product is then purified through recrystallization.

Scientific Research Applications

3,5-dimethyl-1-(4-nitrobenzoyl)piperidine has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have potential therapeutic applications in the treatment of diseases such as Alzheimer's.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-7-11(2)9-15(8-10)14(17)12-3-5-13(6-4-12)16(18)19/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXPUIWVHDYKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methanone

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